molecular formula C16H14N4O2 B2665144 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 116306-63-9

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2665144
CAS No.: 116306-63-9
M. Wt: 294.314
InChI Key: NMVCQWNIZZZSCU-UKTHLTGXSA-N
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Description

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features a unique combination of pyrimidine, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine or oxazole derivatives.

Scientific Research Applications

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.

    Phenyl-4,6-dimethoxy-2-pyrimidinylcarbamate: Another pyrimidine derivative with different substituents.

    2-pyrimidinamine, 4,6-dimethyl-: A related compound with similar structural features.

Uniqueness

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combination of pyrimidine, oxazole, and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-8-11(2)19-16(18-10)17-9-13-15(21)22-14(20-13)12-6-4-3-5-7-12/h3-9,21H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZFZVXMHPZIU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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